4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound notable for its unique structural features, which include a cyclopropyl group and a 1,2,4-oxadiazole ring. This compound is classified as an organic molecule and falls under the category of oxadiazole derivatives. Its potential applications in medicinal chemistry and materials science make it a subject of interest in various scientific studies.
The compound can be synthesized through several methods, often involving cyclization reactions that incorporate the oxadiazole moiety. The synthesis typically utilizes starting materials such as amidoximes and carboxylic acids, which are subjected to specific reaction conditions to yield the desired product.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid is classified as a small organic molecule. It is part of a broader class of compounds known for their biological activity and potential therapeutic uses.
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid can be achieved through various synthetic routes. A common method involves the cyclization of amidoximes with carboxylic acid derivatives.
For large-scale production, continuous flow reactors may be utilized to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is optimized to minimize environmental impact while maximizing efficiency.
The molecular structure of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid features:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific biological targets. The oxadiazole ring has been shown to interact with various enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.
Research indicates that compounds containing the oxadiazole moiety may exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic uses in treating diseases associated with these pathways.
Relevant data includes melting point ranges and boiling points which are crucial for understanding handling and storage requirements.
The cyclopropyl group in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038375-57-3) confers enhanced metabolic stability and reduced lipophilicity due to its high ring strain (27.5 kcal mol⁻¹), shorter C–C bonds, and stronger C–H bonds compared to linear alkyl or phenyl groups [1] [8]. Modern synthetic approaches leverage this strain for selective functionalization:
Table 1: Key Functionalization Strategies for Cyclopropane-Containing Oxadiazoles
Method | Conditions | Key Intermediates | Yield Range | Limitations |
---|---|---|---|---|
Photoredox/NHC Catalysis | Blue LEDs, DMF, K₂CO₃, LiCl, RT | γ-Chloro-ketones | 33–85% | Ortho-substituted aromatics (41–47%) |
Directed C–H Activation | Pd/Ir catalysts, directing groups | N/A | Moderate | Requires pre-installed DGs |
Superacid Electrophiles | TfOH, arenes, RT | Dicationic species | Varies | Limited to activated arenes |
These strategies exploit the cyclopropane’s strain to selectively install pharmacophores while preserving the oxadiazole core [8] [9].
The 1,2,4-oxadiazole ring in the target compound is typically synthesized via amidoxime cyclization or 1,3-dipolar cycloaddition, with regioselectivity controlled by electronic and steric factors:
Figure 1: Regioselective Pathways
(A) Amidoxime Cyclization: Cyclopropyl-C≡N + H₂N-OC(CH₂)₃CO₂H → Cyclopropyl-C(NH₂)=N-OH → O-acylation → Cyclodehydration → Target Oxadiazole (B) Charge Distribution in Dicationic Intermediate: N4-protonated oxadiazole → Cβ activation (q = +0.47e, LUMO contribution 30%) → Regioselective electrophilic attack
The butanoic acid chain in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid enables modular derivatization for optimizing drug-like properties:
Table 2: Bioactive Conjugates of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic Acid
Conjugate Type | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
Amides (arylalkylamines) | Tubulin colchicine site | Antileukemic (EC₅₀ = 5.5–13.2 µM) | m-Phenylenediamine linker |
Heterocyclic amides | Sirtuin 2/HDACs | Antiparasitic (Leishmania EC₅₀ = 12.2 µM) | Imidazole/benzimidazole |
PEG Esters | Serum albumin | Enhanced plasma half-life | PEG2000 chain (site IIA binding) |
ADMET predictions for these derivatives indicate high membrane permeability (logP = 1.35–2.10), moderate HSA binding (ΔG = –25 kJ/mol), and low hepatotoxicity [4] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4